molecular formula C7H8N2O B1278190 1-(4-Aminopyridin-3-yl)ethanone CAS No. 53277-43-3

1-(4-Aminopyridin-3-yl)ethanone

Cat. No. B1278190
CAS RN: 53277-43-3
M. Wt: 136.15 g/mol
InChI Key: UCZQHSHTLWCFEW-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-3-yl)ethanone is a chemical compound that is part of a broader class of organic molecules containing the aminopyridine moiety. This functional group is characterized by the presence of an amino group attached to a pyridine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The specific structure of 1-(4-Aminopyridin-3-yl)ethanone is not detailed in the provided papers, but it can be inferred that it is related to the compounds discussed in the research, which involve aminopyridine derivatives and their reactivity.

Synthesis Analysis

The synthesis of aminopyridine derivatives can be complex, involving multiple steps and various conditions. In the first paper, a series of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives were synthesized from succinic acid using both conventional heating and microwave irradiation . The use of Microwave Assisted Organic Synthesis (MAOS) technique provided better yields and shorter reaction times compared to traditional methods. Although the specific synthesis of 1-(4-Aminopyridin-3-yl)ethanone is not described, the methods used in this paper could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(4-Aminopyridin-3-yl)ethanone was elucidated using various spectroscopic methods, including FT-IR, 1H/13C NMR, COSY, HSQC, and HMBC experiments . These techniques allow for the detailed characterization of the molecular structure, including the identification of functional groups, bond connectivity, and the spatial arrangement of atoms within the molecule. The precise structure of 1-(4-Aminopyridin-3-yl)ethanone would likely be determined using similar methods.

Chemical Reactions Analysis

The reactivity of aminopyridine derivatives is highlighted in the second paper, where 1-aminopyridinium ylides are used as directing groups for the palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives . The efficiency of these reactions depends on the substitution pattern on the pyridine ring. While the specific reactivity of 1-(4-Aminopyridin-3-yl)ethanone is not discussed, it is reasonable to assume that it could also serve as a directing group in similar C-H functionalization reactions due to the presence of the aminopyridine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Aminopyridin-3-yl)ethanone, such as solubility, melting point, and reactivity, are not directly provided in the papers. However, the antimicrobial activity of related compounds suggests that 1-(4-Aminopyridin-3-yl)ethanone could also exhibit biological activity . The properties of aminopyridine derivatives can be influenced by the presence of substituents on the pyridine ring, as seen in the second paper, where different substituents affect the reactivity of the ylides in C-H bond functionalization .

Scientific Research Applications

Photophysics and Solvent Interaction

  • Photophysical Properties: 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE) exhibits significant photophysical properties. A study highlighted a large edge-excitation red-shift of ABE's fluorescence in a rigid ethanol medium, interpreted as a consequence of microscopic solvent heterogeneity (Ghoneim, 2001).

Synthesis and Chemical Transformations

  • Synthesis of Hydrazones: Hydrazinolysis of 3-nitropyridin-4(1H)-one and its derivatives leads to the formation of 1-(1H-pyrazol-3-yl)ethanone hydrazone. The structure of this hydrazone was confirmed through independent synthesis and spectral comparison (Smolyar, 2010).
  • Antimicrobial Activity: 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, synthesized using 4-chlorophenol, demonstrated notable antimicrobial activity against various bacteria (Wanjari, 2020).
  • Synthesis of Novel Compounds: Compound 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone was synthesized and characterized, showcasing potential for biological applications (Govindhan et al., 2017).

Luminescent Properties

  • Luminescent Complexes: Amino-alkenone type ligands, such as 1-[2-(6-methylpyridin-2-ylamino)-5,6-dihydro-4H-pyran-3-yl]ethanone, were used to create luminescent complexes with terbium and europium. These complexes displayed unique luminescent properties, especially under UV light (Xu et al., 2010).

Fluorescent Chemosensors

  • Detection of Ions and Acids: A dimethylfuran tethered 2-aminopyridine-3-carbonitrile, synthesized from 1-(2,5-dimethylfuran-3-yl)ethan-1-one, was discovered as a fluorescent chemosensor for Fe3+ ions and picric acid. This demonstrates its application in sensitive detection at the nanomolar level (Shylaja et al., 2020).

Antiviral Activity

  • Antiviral Heterocyclic Compounds: 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone was synthesized and used as a base for creating compounds with antiviral properties. These compounds showed potential efficacy against HSV1 and HAV-MBB viruses (Attaby et al., 2006).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

The diversity in the pharmacological activities of aminopyridines has attracted the attention of many researchers to explore their wide potential . The efficient procedure for synthesizing different types of aminopyridine derivatives and their coordination site with metals are being studied . The development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity is a significant future direction .

properties

IUPAC Name

1-(4-aminopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZQHSHTLWCFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304670
Record name 1-(4-Amino-3-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopyridin-3-yl)ethanone

CAS RN

53277-43-3
Record name 1-(4-Amino-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53277-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Amino-3-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Bregman, JR Simard, KL Andrews… - Journal of medicinal …, 2017 - ACS Publications
Current pain therapeutics suffer from undesirable psychotropic and sedative side effects, as well as abuse potential. Glycine receptors (GlyRs) are inhibitory ligand-gated ion channels …
Number of citations: 38 pubs.acs.org

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